Famprofazon

Übersicht

Beschreibung

Famprofazone is a non-steroidal anti-inflammatory agent (NSAID) of the pyrazolone series . It has analgesic, anti-inflammatory, and antipyretic effects .

Synthesis Analysis

Famprofazone is rapidly and extensively metabolized by N-dealkylation, β-hydroxylation, and p-hydroxylation . The major metabolite, representing approximately 15% of the dose, is methamphetamine . Other metabolites, which are present in minor amounts, include amphetamine, norephedrine, norpseudoephedrine, ephedrine, pseudoephedrine, p-hydroxyamphetamine, p-hydroxy-methamphetamine, and p-hydroxydemethyl famprofazone .Molecular Structure Analysis

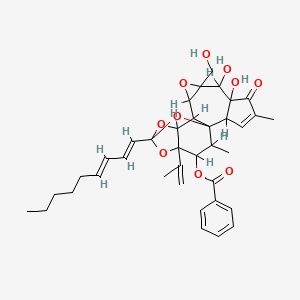

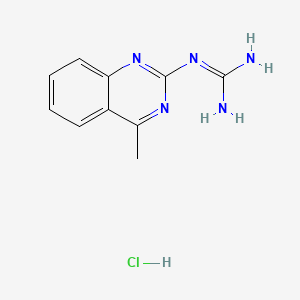

The molecular formula of Famprofazone is C24H31N3O . The molecular weight is 377.52 . The chemical name is 1-methyl-5-[[methyl(1-phenylpropan-2-yl)amino]methyl]-2-phenyl-4-propan-2-ylpyrazol-3-one .Chemical Reactions Analysis

Famprofazone is known to produce methamphetamine as an active metabolite, with 15–20% of an oral dose being converted to it . As a result, famprofazone has occasionally been implicated in causing positives on drug tests for amphetamines .Physical And Chemical Properties Analysis

Famprofazone appears as a solid . It is insoluble in H2O, but it can be dissolved in DMSO with gentle warming (≥17.35 mg/mL) and in EtOH (≥26.45 mg/mL) .Wissenschaftliche Forschungsanwendungen

Analgetische und entzündungshemmende Forschung

Famprofazon ist bekannt für seine analgetischen (schmerzstillenden) und entzündungshemmenden Eigenschaften . Es wird in der Forschung verwendet, um die Mechanismen von Schmerz und Entzündungen zu untersuchen und neue Behandlungen für Erkrankungen wie Arthritis und Muskelschmerzen zu entwickeln. Seine Wirkungen können mit anderen NSAIDs verglichen werden, um die Wirksamkeit und das Sicherheitsprofil dieser Medikamente zu verstehen.

Antipyretische Wirkungen

Als antipyretisches Mittel hilft this compound, Fieber zu senken . Forscher verwenden es, um die Temperaturregulation des Körpers zu untersuchen, insbesondere wie Pyrogene Fieber auslösen und wie antipyretische Medikamente diesen Wirkungen entgegenwirken können. Diese Forschung ist entscheidend für die Verbesserung von Behandlungen für fiebrige Krankheiten.

Pharmakokinetik und Metabolismus

Der Metabolismus von this compound zu Methamphetamin und Amphetamin ist von besonderem Interesse in pharmakokinetischen Studien . Das Verständnis, wie es metabolisiert wird, kann Einblicke in Arzneimittelwechselwirkungen, Nebenwirkungen und das Missbrauchspotenzial liefern. Diese Informationen sind entscheidend für die Entwicklung sichererer und effektiverer Medikamente.

Toxikologie und Sicherheitsprofiling

In der Toxikologie wird this compound verwendet, um die potenziellen Nebenwirkungen und toxischen Wirkungen von Medikamenten zu untersuchen . Seine Umwandlung in Methamphetamin und Amphetamin stellt Herausforderungen für die Arzneimittelprüfung und -interpretation dar, was es zu einer wertvollen Verbindung für die Forschung in der forensischen Toxikologie und Sicherheitsbewertung macht.

Arzneimittelentwicklung und -design

Die Struktur und die pharmakologischen Wirkungen von this compound dienen als Modell in der Arzneimittelentwicklung . Forscher können sein molekulares Gerüst untersuchen, um neue Medikamente mit ähnlichen therapeutischen Wirkungen, aber verbesserten Sicherheitsprofilen zu entwickeln, insbesondere in Bezug auf seine Metabolisierung in kontrollierte Substanzen.

Biochemische Forschung

In der Biochemie wird this compound verwendet, um die biochemischen Pfade zu verstehen, die an Schmerz, Entzündungen und Fieber beteiligt sind . Es hilft bei der Identifizierung neuer Ziele für die Arzneimittelwirkung und bei der Aufklärung der biochemischen Wechselwirkungen auf molekularer Ebene.

Safety and Hazards

Famprofazone can be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Famprofazone has been known to produce methamphetamine as an active metabolite, which can lead to positive tests results for illicit drug use . This could have implications for its future use and regulation.

Relevant Papers One relevant paper is “Identification of New Urinary Metabolites of Famprofazone in Humans” which discusses the urinary metabolites of famprofazone following oral administration in humans . Another paper is “Postmortem analysis of famprofazone and its metabolites, methamphetamine and amphetamine, in porcine bone marrow” which provides insights into the metabolism of famprofazone .

Wirkmechanismus

Famprofazone is a nonsteroidal anti-inflammatory agent (NSAID) of the pyrazolone series . It is found in combination products such as ‘Gewodin’ which is marketed in Taiwan .

Mode of Action

It is known to have analgesic, anti-inflammatory, and antipyretic effects . This suggests that it may inhibit the synthesis of prostaglandins, which are involved in pain, inflammation, and fever.

Pharmacokinetics

It is known that famprofazone is metabolized to methamphetamine and amphetamine in the body . This metabolism can lead to positive test results for illicit drug use .

Result of Action

Its analgesic, anti-inflammatory, and antipyretic effects suggest that it reduces the production of inflammatory mediators, alleviating pain, inflammation, and fever .

Biochemische Analyse

Biochemical Properties

Famprofazone is known to interact with various enzymes and proteins in the body. It is metabolized to methamphetamine and amphetamine in the body

Molecular Mechanism

It is known that Famprofazone is metabolized to methamphetamine and amphetamine in the body These metabolites may interact with various biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

It is known that Famprofazone is metabolized to methamphetamine and amphetamine in the body

Metabolic Pathways

Famprofazone is metabolized to methamphetamine and amphetamine in the body

Eigenschaften

IUPAC Name |

1-methyl-5-[[methyl(1-phenylpropan-2-yl)amino]methyl]-2-phenyl-4-propan-2-ylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUXVOXXWGNPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045435 | |

| Record name | Famprofazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22881-35-2 | |

| Record name | Famprofazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22881-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Famprofazone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022881352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famprofazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Famprofazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Famprofazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Famprofazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FAMPROFAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0NCX453C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Famprofazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1671973.png)

![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)

![5-(7-Methyl-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B1671977.png)

![4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B1671978.png)

![Benzamide, N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-D]pyrimidin-3(2H)-YL]-4-methylphenyl]-3-(trifluoromethyl)-](/img/structure/B1671981.png)

![8-Nitroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B1671982.png)